MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
CAS No.: 149342-08-5
Cat. No.: VC0120967
Molecular Formula: C22H22Cl2SiZr 10*
Molecular Weight: 476.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149342-08-5 |
|---|---|
| Molecular Formula | C22H22Cl2SiZr 10* |
| Molecular Weight | 476.63 |
Introduction
Chemical Identity and Basic Properties
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is identified by the CAS Registry Number 149342-08-5, which distinguishes it from other related zirconocene compounds. The compound possesses a molecular formula of C22H22Cl2SiZr and a molecular weight of 476.63 g/mol, which places it in the midrange of metallocene catalyst weights . The structure features a zirconium metal center with two chloride ligands and a dimethylsilylene bridge connecting two 2-methyl-1-indenyl groups in a meso configuration.
The meso configuration refers to the specific stereochemical arrangement where the two 2-methyl-1-indenyl groups are positioned on the same side relative to the plane formed by the zirconium center and the silicon bridge. This stereochemical arrangement is critically important as it directly influences the compound's catalytic activity and selectivity in polymerization reactions. In contrast to many other metallocene catalysts, where the racemic isomer typically exhibits superior catalytic performance, this meso isomer has demonstrated remarkable catalytic properties in certain applications .
The compound belongs to the broader class of ansa-metallocenes, where the prefix "ansa" (derived from the Latin word for "handle") refers to the structural feature where a bridge (in this case, the dimethylsilylene group) connects two cyclopentadienyl-type ligands. This bridging creates a more rigid structure compared to non-bridged metallocenes, further constraining the geometry around the metal center and influencing its catalytic behavior.
Structural Characteristics and Physicochemical Properties
Structural Features
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exhibits a distinctive molecular architecture characterized by its meso configuration. The compound's structure consists of a central zirconium(IV) atom coordinated to two chloride ligands and two 2-methyl-1-indenyl groups that are connected by a dimethylsilylene bridge. The stereochemical arrangement of the indenyl groups distinguishes the meso isomer from its racemic counterpart, with significant implications for its catalytic behavior .
The dimethylsilylene bridge creates a constrained geometry around the zirconium center, which affects the bite angle (Indcent–Zr–Indcent) and influences the accessibility of the active metal site during catalysis. Computational studies on related compounds have suggested that the meso isomer may have a slightly different coordination sphere geometry compared to the racemic form, which could explain differences in catalytic performance .
Synthesis and Preparation Methods
Isomer Separation and Purification
The separation of meso and rac isomers presents a challenge in the synthesis of these metallocene compounds. For the related compound described in the search results, recrystallization from toluene was used to separate the isomers . This suggests that a similar approach might be effective for MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE.
Computational studies on related compounds indicate that the energy difference between meso and rac isomers is relatively small (about 0.8 kcal·mol-1), which makes their selective synthesis challenging. This small energy difference is consistent with the experimental observation of approximately equimolar mixtures of the two isomers in the synthesis of related compounds .
Applications in Catalysis
Olefin Polymerization Catalysis
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE, like other ansa-zirconocene complexes, serves as a precatalyst for olefin polymerization reactions . When activated with an appropriate co-catalyst, typically methylaluminoxane (MAO), it forms a cationic species that can coordinate and insert olefins to produce polyolefins.
The meso isomer of this compound has shown remarkable activity in ethylene/1-hexene copolymerization, both under homogeneous conditions and when supported on silica. Interestingly, and contrary to common trends in metallocene catalysis, the meso isomer has demonstrated higher catalytic activity than its racemic counterpart in these polymerization reactions .
Ethylene/1-Hexene Copolymerization
In ethylene/1-hexene copolymerization, the silica-supported meso isomer (supp-meso-2) has proven to be a more productive catalyst than the supported racemic form (supp-rac-2), regardless of the amount of comonomer introduced . This is particularly noteworthy as there are only a limited number of meso-metallocenes that have displayed higher catalytic activity than their corresponding rac-isomers.
The enhanced catalytic performance of the meso isomer may be attributed to several factors:
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Potential slower deactivation compared to the rac isomer
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Possible formation of dormant heterobimetallic Al/Zr species in the rac complex
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The occurrence of a "stationary chain" polymerization mechanism, where the monomer coordinates the active center consistently from the same, more accessible side
Impact of Support on Catalytic Performance
When heterogenized on silica support, both meso and rac isomers retain their catalytic activity for ethylene/1-hexene copolymerization, but with some differences from their homogeneous counterparts. The supported versions exhibit different comonomer incorporation abilities compared to the homogeneous versions, which is attributed to the accessibility of the metal center. In the heterogenized system, one face of the metallocene is hindered by the support, hampering the coordination and insertion of larger monomers like 1-hexene or macromonomers .
Despite this limitation, the supported meso isomer (supp-meso-2) maintains higher productivity than the supported rac form (supp-rac-2), consistent with the trend observed under homogeneous conditions .
Comparative Analysis of Meso and Rac Isomers
Structural Differences and Energetics
The meso and rac isomers of dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride differ in the stereochemical arrangement of the indenyl ligands relative to the plane defined by the zirconium center and the silicon bridge. In the meso isomer, both methyl groups of the indenyl ligands are positioned on the same side of this plane, while in the rac isomer, they are on opposite sides.
Computational studies on related compounds suggest that the meso isomer may be slightly more stable than the rac isomer, with an energy difference of approximately 0.8 kcal·mol-1 . This small energy difference falls within the accuracy limits of DFT computations (typically 2–3 kcal·mol-1) and is consistent with the experimental observation of nearly equimolar mixtures of both isomers in synthesis.
Catalytic Performance Comparison
In ethylene/1-hexene copolymerization, the meso isomer has demonstrated approximately three times higher productivity than its racemic counterpart, both under homogeneous and heterogeneous (silica-supported) conditions . This contrasts with the common trend observed for most metallocene catalysts, where the racemic isomer typically exhibits superior catalytic performance.
Several hypotheses have been proposed to explain this unusual behavior:
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The rac isomer may undergo faster deactivation, possibly due to the formation of dormant heterobimetallic Al/Zr species .
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The meso isomer may operate via a "stationary chain" polymerization mechanism, where the monomer consistently coordinates the active center from the same, more accessible side .
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The specific coordination geometry of the meso isomer may provide more favorable olefin coordination and insertion pathways.
Polymer Properties from Different Isomers
The polymers produced by the meso and rac isomers exhibit different properties. When the silica-supported meso isomer (supp-meso-2) was used, no significant differences were observed in terms of productivity and polymer properties (molecular weight, molecular weight distribution, and melting temperature values) when the weight percentage of 1-hexene added was increased from 0 to 3.0 wt% .
In contrast, the supp-rac-2 catalyst proved capable of incorporating 1-hexene, albeit to a lesser extent than its homogeneous version. This difference in comonomer incorporation abilities between homogeneous and supported versions is attributed to the accessibility of the metal center, with the support hindering one face of the metallocene in the heterogenized system .
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